
4-Methyl-3-hepten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known by its IUPAC name, 4-methylhept-3-en-2-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-3-hepten-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions. The reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives
Aplicaciones Científicas De Investigación
4-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular function and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar structure, known for its role in programmed cell death in plants.
3-Hepten-2-one: A related compound with similar chemical properties but different applications.
Uniqueness
4-Methyl-3-hepten-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industry .
Propiedades
Número CAS |
22319-25-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(E)-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
URFGREAPSNSHAH-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C(=C/C(=O)C)/C |
SMILES canónico |
CCCC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
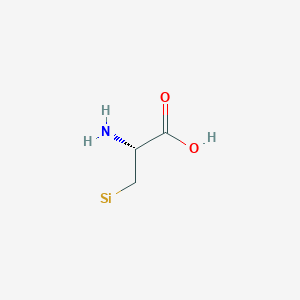
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
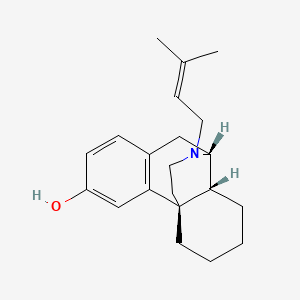
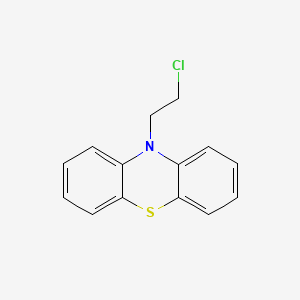



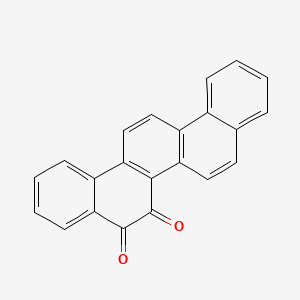

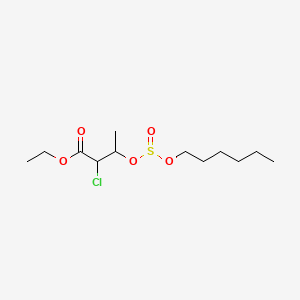
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
